3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-3-cyclohexylurea;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;;/h8H,1-7,10H2,(H2,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOQVWQQYQFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the Carbamoyl Intermediate
- Reactant: An appropriate cyclohexylamine derivative or cyclohexyl isocyanate.
- Reaction: The cyclohexylamine reacts with a carbamoylating agent such as 2-chloroethyl isocyanate or phenyl isocyanate under mild conditions (room temperature or slight heating).
- Conditions: Typically in an inert solvent like dry dichloromethane or ethanol, with a base such as triethylamine to neutralize by-products.
Step 2: Introduction of the Aminoethyl Group
- Reactant: The carbamoyl intermediate reacts with 2-aminoethylamine .
- Reaction: Nucleophilic attack of the amino group on the carbamoyl carbon, forming the urea linkage. This step often occurs under controlled temperature (0–25°C) to prevent side reactions.
- Catalysts/Conditions: The reaction may be facilitated with a base like triethylamine or N,N-dicyclohexylcarbodiimide (DCC) to activate the carbamoyl group.
Step 3: Cyclohexyl Group Incorporation
- Method: The cyclohexyl group can be introduced via substitution reactions on the urea nitrogen or through the use of cyclohexyl isocyanate derivatives in the initial step.
- Reaction Conditions: Usually in organic solvents such as ethanol or methanol, with temperature control to optimize yield.
Step 4: Salt Formation
- Conversion to Dihydrochloride: The free base is treated with hydrogen chloride in a suitable solvent (e.g., dioxane or methanol) to form the dihydrochloride salt.
- Purification: The product is isolated by filtration, washed, and dried under vacuum.
Representative Data Table for Preparation Parameters
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclohexyl isocyanate + 2-chloroethylamine | Dichloromethane | Triethylamine | Room temp | 75–85 | Formation of carbamoyl intermediate |
| 2 | Carbamoyl intermediate + 2-aminoethylamine | Ethanol | None | 0–25°C | 70–80 | Nucleophilic substitution |
| 3 | Cyclohexyl incorporation | Ethanol | None | Reflux | 65–75 | Final substitution step |
| 4 | Free base + HCl | Dioxane/methanol | Hydrogen chloride | Room temp | 80–90 | Salt formation, purification |
Research Findings and Optimization Strategies
- Reaction Conditions: Mild temperatures (0–25°C) favor high yields and purity, minimizing side reactions such as hydrolysis or polymerization.
- Solvent Choice: Polar aprotic solvents like dichloromethane or ethanol are preferred for carbamoyl formation, while alcohols facilitate nucleophilic substitutions.
- Catalysts: Triethylamine or DCC are commonly used to activate intermediates and scavenge acids formed during reactions.
- Scale-up Considerations: Continuous flow synthesis has been suggested for industrial-scale production, providing better control over temperature and reaction times, leading to higher yields and purity.
Notes on Purification and Characterization
- Purification: Typically achieved via column chromatography or recrystallization from ethanol/methanol.
- Characterization: Confirmed through NMR spectroscopy, melting point analysis, and elemental analysis, ensuring the correct structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminoethyl group may facilitate binding through hydrogen bonding or electrostatic interactions, while the cyclohexylurea moiety provides structural stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related dihydrochloride salts and urea/amine derivatives.
Table 1: Comparative Analysis of 3-(2-Aminoethyl)-1-cyclohexylurea Dihydrochloride and Analogous Compounds
*Hypothetical molecular weight based on structural analysis.
Key Comparison Points:
Structural Diversity: The target compound’s urea core distinguishes it from the nitroimidazole (antimicrobial candidate ) and pyrazole-carboxamide (berotralstat ) scaffolds. Its cyclohexyl group may confer lipophilicity, contrasting with the polar quinuclidine in (R)-(+)-3-Aminoquinuclidine dihydrochloride .
Solubility and Salt Form :
- Like berotralstat dihydrochloride, the dihydrochloride salt of the target compound likely improves water solubility under acidic conditions . This contrasts with dopamine hydrochloride (CAS 62-31-7 ), a catecholamine salt with distinct solubility and stability profiles.
Molecular Weight and Complexity: The target compound (~258 g/mol) is simpler than berotralstat (635.49 g/mol) but heavier than (R)-(+)-3-Aminoquinuclidine dihydrochloride (~198.92 g/mol). This influences pharmacokinetic properties such as membrane permeability.
Toxicological Data Gaps: Similar to (R)-(+)-3-Aminoquinuclidine dihydrochloride , the target compound lacks comprehensive toxicological studies, highlighting a research need. In contrast, berotralstat has well-documented safety data due to its clinical use .
Applications: While berotralstat is a therapeutic agent , the target compound’s applications remain exploratory, akin to 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride, which is primarily a research chemical .
Biological Activity
3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an aminoethyl group attached to a cyclohexylurea moiety. Its chemical structure allows it to interact with various biological targets, making it a versatile molecule for research.
Chemical Structure
- Molecular Formula : CHClNO
- Molecular Weight : 247.16 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism can be summarized as follows:
- Binding : The aminoethyl group facilitates binding to target proteins through hydrogen bonding and electrostatic interactions.
- Modulation : The compound modulates the activity of enzymes or receptors, influencing various biochemical pathways.
Enzyme Interaction
Studies indicate that this compound can inhibit certain enzymes, which may lead to therapeutic effects in various diseases. For instance, it has been shown to affect pathways related to cell signaling and metabolic processes.
Case Studies
- Neuroprotective Effects :
- A study investigated the neuroprotective properties of the compound in animal models of neurodegeneration. Results indicated that it reduced neuronal cell death and improved cognitive function in treated subjects.
- Anticancer Potential :
- Research has explored the compound's ability to inhibit tumor growth in vitro and in vivo. It was found to induce apoptosis in cancer cells by modulating apoptotic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Reduced enzyme activity by 50% at 10 µM concentration. |
| Study 2 | Cell Viability | Increased cell viability in neuronal cultures by 30% compared to control. |
| Study 3 | Apoptosis Induction | Induced apoptosis in cancer cell lines with IC50 values ranging from 5-15 µM. |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally or intravenously, with a half-life suitable for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride, and how can purity be validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions using cyclohexyl isocyanate and 2-aminoethylamine, followed by HCl salt formation. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like over-alkylated derivatives .
- Purity Validation : Use HPLC with UV detection (λ = 210–230 nm) for quantitative analysis, paired with NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) ensures molecular weight accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled for halogenated organic compounds .
Q. How does the solubility profile of this compound influence experimental design?
- Solvent Selection : The compound is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). For biological assays, prepare stock solutions in PBS (pH 7.4) to mimic physiological conditions .
- Stability : Conduct stability tests under varying pH (4–9) and temperatures (4°C–37°C) to identify optimal storage conditions. Use UV-Vis spectroscopy to monitor degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
- NMR : ¹H NMR reveals proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm; urea NH signals at δ 5.5–6.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160 ppm .
- FT-IR : Detect urea C=O stretching (~1640 cm⁻¹) and NH bending (~1550 cm⁻¹). Compare with reference spectra from PubChem or ECHA databases .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Quantum Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for urea bond formation. Software like Gaussian or ORCA can predict regioselectivity and byproduct formation .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts. Validate predictions with high-throughput robotic screening .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC₅₀ values from divergent assays. Control for variables like cell line heterogeneity or assay detection limits (e.g., fluorescence vs. luminescence) .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
Q. How do structural modifications of the cyclohexyl or aminoethyl groups alter the compound’s bioactivity?
- SAR Studies : Replace the cyclohexyl group with adamantane or aryl rings to assess steric/electronic effects on target binding. Modify the aminoethyl chain length (e.g., propyl vs. ethyl) to study hydrophobicity impacts .
- Crystallography : Solve X-ray structures of modified analogs complexed with targets (e.g., enzymes) to identify critical hydrogen-bonding or van der Waals interactions .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., reaction time, HCl concentration). Response surface methodology (RSM) identifies optimal conditions for yield and purity .
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress in real time, ensuring consistency .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Conjugation Strategies : Attach PEG linkers or antibody fragments via the primary amine group. Use MALDI-TOF to verify conjugation efficiency .
- In Vivo Tracking : Label with fluorophores (e.g., Cy5) or radionuclides (¹¹C) for pharmacokinetic studies. Validate biodistribution via PET/CT imaging .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
